2-(2-Azidophenyl)-1H-benzimidazole
CAS No.: 29951-97-1
Cat. No.: VC18828832
Molecular Formula: C13H9N5
Molecular Weight: 235.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29951-97-1 |
|---|---|
| Molecular Formula | C13H9N5 |
| Molecular Weight | 235.24 g/mol |
| IUPAC Name | 2-(2-azidophenyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C13H9N5/c14-18-17-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) |
| Standard InChI Key | ZENKITZBHJKRPU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=[N+]=[N-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(2-Azidophenyl)-1H-benzimidazole consists of a planar benzimidazole ring fused to a phenyl group bearing an azide (-N) substituent at the ortho position. The benzimidazole moiety provides aromatic stability and hydrogen-bonding capacity, while the azide group enables participation in click chemistry reactions . The compound’s IUPAC name is 2-(2-azidophenyl)-1H-benzimidazole, and its canonical SMILES representation is C1=CC=C2C(=N1)C=NC2=C3C=CC=CC3=N4N=N=N4 .
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(2-azidophenyl)-1H-benzimidazole generally proceeds via two primary pathways:
Condensation of o-Phenylenediamine
Reaction of o-phenylenediamine with 2-azidobenzaldehyde in acidic conditions yields the target compound. Polyphosphoric acid (PPA) or acetic acid is commonly used as a catalyst . For example, microwave-assisted condensation in ethanol under aerobic conditions enhances reaction efficiency .
Copper-Catalyzed Click Chemistry
The azide group facilitates CuAAC reactions with terminal alkynes, forming 1,2,3-triazole linkages. For instance, 2-(4-azidophenyl)-1H-benzo[d]imidazole reacts with propargyl derivatives in a t-BuOH/HO mixture, catalyzed by Cu(OAc) and sodium ascorbate . This method achieves high regioselectivity and yields (>90%) .
Spectroscopic Characterization
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IR Spectroscopy: Key peaks include N-H stretches (3370–3160 cm), C=N stretches (1600–1620 cm), and azide asymmetric stretches (~2100 cm) .
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NMR Spectroscopy:
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Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 235.086 ([M+H]) .
Biological Activities and Applications
Antimicrobial Properties
Benzimidazole-azide hybrids exhibit broad-spectrum antimicrobial activity. For example:
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Antibacterial: Derivatives showed 50–80% inhibition of Escherichia coli and Staphylococcus aureus compared to ciprofloxacin, with MIC values of 6.25–18 μM .
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Antifungal: Triazole-linked analogs demonstrated superior activity to fluconazole against Candida albicans, attributed to enhanced membrane permeability .
Antiparasitic Activity
In vitro studies against Trichinella spiralis larvae revealed potent anthelmintic effects, with paralysis and death times shorter than albendazole .
Click Chemistry Applications
The azide group enables bioconjugation with alkynes for:
Recent Research Advances
Dual-Action Hybrids
Youssif et al. synthesized triazole-benzimidazole conjugates with dual antimicrobial and antioxidant activities, achieving 70% radical scavenging at 50 μM .
Computational Studies
DFT calculations predict strong binding to β-tubulin (ΔG = -9.2 kcal/mol) and DNA topoisomerase II (ΔG = -8.7 kcal/mol), validating experimental cytotoxicity .
Green Synthesis
Microwave-assisted methods reduced reaction times from hours to minutes (e.g., 15 minutes vs. 4 hours) .
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